molecular formula C15H19NO2S B2760334 Ethyl 2-amino-6-tert-butyl-1-benzothiophene-3-carboxylate CAS No. 438228-39-8

Ethyl 2-amino-6-tert-butyl-1-benzothiophene-3-carboxylate

Cat. No.: B2760334
CAS No.: 438228-39-8
M. Wt: 277.38
InChI Key: UMOCWXQHQHHUTC-UHFFFAOYSA-N
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Description

Introduction to Benzothiophene Research Framework

Historical Development of Benzothiophene Derivatives in Medicinal Chemistry

Benzothiophene derivatives have been integral to pharmaceutical innovation since their initial synthesis in the mid-20th century. Early work focused on their structural similarity to biologically active molecules, such as indole and benzofuran, which are known for their interactions with enzymatic and receptor targets. The fusion of a sulfur-containing thiophene ring with a benzene moiety created a versatile scaffold capable of participating in π-π stacking, hydrophobic interactions, and hydrogen bonding—features critical for target engagement.

By the 1980s, researchers recognized benzothiophene's potential in oncology, with studies demonstrating its ability to inhibit tubulin polymerization in cancer cells. This period also saw the development of raloxifene, a benzothiophene-based selective estrogen receptor modulator (SERM), which highlighted the scaffold's adaptability in addressing hormone-responsive diseases. The 2010s marked a surge in benzothiophene applications, particularly in antimicrobial and anti-inflammatory drug discovery, driven by advances in synthetic methodologies and computational modeling.

Significance of Benzothiophene Scaffold as a Privileged Structure in Drug Discovery

Privileged structures—chemical frameworks with broad target compatibility—are invaluable in rational drug design. The benzothiophene scaffold meets this criterion due to:

  • Structural Versatility : Its planar aromatic system allows for facile substitution at multiple positions (C2, C3, C6), enabling optimization of pharmacokinetic and pharmacodynamic properties.
  • Electron-Rich Environment : The sulfur atom enhances electron density, facilitating interactions with electrophilic regions of biological targets, such as enzyme active sites.
  • Bioisosteric Potential : Benzothiophene serves as a bioisostere for indole and benzofuran, allowing retention of activity while improving metabolic stability.

For example, modifications at the C3 position (e.g., ester, amide, or carboxylate groups) have yielded compounds with varied biological activities, from kinase inhibition to antimicrobial effects. This adaptability underscores benzothiophene's status as a privileged scaffold, capable of addressing multiple therapeutic areas through targeted functionalization.

Ethyl 2-Amino-6-tert-Butyl-1-Benzothiophene-3-Carboxylate in Contemporary Research

This compound (CAS 438228-39-8) exemplifies the strategic functionalization of the benzothiophene core. Its structure features:

  • Amino Group at C2 : Enhances hydrogen-bonding capacity with target proteins.
  • tert-Butyl Substituent at C6 : Introduces steric bulk to modulate lipophilicity and membrane permeability.
  • Ester Group at C3 : Serves as a metabolically labile moiety for prodrug strategies or as a synthetic intermediate for further derivatization.
Table 1: Key Physicochemical Properties of this compound
Property Value
Molecular Formula C₁₅H₁₉NO₂S
Molecular Weight 277.38 g/mol
CAS Number 438228-39-8
Key Synonyms MFCD03075114; SCHEMBL8203054

Recent studies have explored its utility as a building block for kinase inhibitors and antimicrobial agents. For instance, the tert-butyl group at C6 may improve binding to hydrophobic pockets in bacterial efflux pumps, while the C3 ester allows for hydrolysis to a carboxylic acid, enabling irreversible target engagement. Computational docking analyses suggest that the amino and ester groups participate in critical hydrogen bonds with residues in Mycobacterium tuberculosis enoyl-acyl carrier protein reductase (InhA), a target for antitubercular therapies.

Synthetic routes to this compound typically involve:

  • Cyclization : Thiophene ring formation via Gewald or Kostanecki reactions.
  • Functionalization : Sequential introduction of the tert-butyl and amino groups using Friedel-Crafts alkylation and nitration/reduction sequences.

Ongoing research aims to leverage this compound in fragment-based drug discovery, where its modular structure facilitates rapid optimization of potency and selectivity.

Properties

IUPAC Name

ethyl 2-amino-6-tert-butyl-1-benzothiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19NO2S/c1-5-18-14(17)12-10-7-6-9(15(2,3)4)8-11(10)19-13(12)16/h6-8H,5,16H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMOCWXQHQHHUTC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC2=C1C=CC(=C2)C(C)(C)C)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-amino-6-tert-butyl-1-benzothiophene-3-carboxylate typically involves the following steps:

    Formation of the Benzothiophene Core: The benzothiophene core can be synthesized through a cyclization reaction involving a suitable precursor, such as a 2-mercaptobenzoic acid derivative.

    Introduction of the Amino Group: The amino group can be introduced via a nucleophilic substitution reaction using an appropriate amine source.

    Esterification: The carboxylic acid group is esterified using ethanol in the presence of an acid catalyst to form the ethyl ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-amino-6-tert-butyl-1-benzothiophene-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the ester group to an alcohol or the amino group to an amine.

    Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophilic substitution reactions may involve reagents like alkyl halides or acyl chlorides.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohols and amines.

    Substitution: Various substituted benzothiophene derivatives.

Scientific Research Applications

Medicinal Chemistry

Ethyl 2-amino-6-tert-butyl-1-benzothiophene-3-carboxylate has been investigated for its potential as a pharmacophore in drug design. Its structural characteristics suggest possible applications in developing anti-inflammatory and anticancer agents. Studies indicate that modifications to this compound can enhance its efficacy against specific biological targets.

Antibacterial Properties : Research has shown that this compound exhibits significant antibacterial activity, particularly against biofilm formation in bacterial strains such as Escherichia coli. For instance, it was found to inhibit biofilm formation at a minimum inhibitory concentration (MIC) of 20 µM .

Table 1: Antibacterial Activity of this compound

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
This compoundE. coli UTI8920 µM
Control (Positive)EC24010 µM

Antitumor Activity

In vitro studies have demonstrated that this compound possesses cytotoxic effects against various cancer cell lines. Concentrations ranging from 50 µM to 200 µM have shown potential for further development into anticancer drugs .

Materials Science

The compound is also being explored in materials science for its potential use in organic electronics and as a building block for advanced materials. Its unique chemical structure allows it to participate in various chemical reactions, including oxidation and reduction, making it suitable for creating novel materials with specific electronic properties.

Biological Studies

This compound is utilized in biological research to understand its interactions with various biological targets. Its ability to form hydrogen bonds and π-π interactions enhances its binding affinity to enzymes and receptors, which is essential for modulating enzyme activity or receptor interactions .

Case Studies

  • Study on Biofilm Formation : A significant study demonstrated that this compound effectively inhibited biofilm formation in E. coli UTI89. The compound's ability to prevent pili formation was confirmed using hemagglutination assays, highlighting its potential as an antivirulence agent .
  • Antitumor Evaluation : In vitro evaluations on cancer cell lines revealed that this compound exhibited cytotoxicity at concentrations between 50 µM and 200 µM, suggesting its viability as a lead compound for developing new anticancer therapies .

Mechanism of Action

The mechanism of action of ethyl 2-amino-6-tert-butyl-1-benzothiophene-3-carboxylate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological macromolecules, while the benzothiophene core can engage in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

Ethyl 2-amino-6-tert-butyl-1-benzothiophene-3-carboxylate belongs to a class of substituted benzothiophenes with modifications influencing steric, electronic, and solubility properties. Below is a comparative analysis with structurally related compounds:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents CAS Number Commercial Availability
This compound C₁₅H₁₉NO₂S 277.39 2-amino, 6-tert-butyl, 3-ethyl ester 69604-86-0 Discontinued
Ethyl 2-amino-6-(1,1-dimethylpropyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate C₁₅H₂₁NO₂S 279.40 2-amino, 6-(1,1-dimethylpropyl), tetrahydro core 139950-90-6 Available
(5E)-5-(4-tert-Butylbenzylidene)-2-mercapto-1,3-thiazol-4(5H)-one C₁₄H₁₅NOS₂ 277.41 4-tert-butylbenzylidene, thiazolone core 312607-49-1 Available

Key Observations:

Steric Effects : The tert-butyl group in the target compound introduces significant steric bulk compared to the 1,1-dimethylpropyl group in the tetrahydro analogue (CAS 139950-90-6). This bulk may hinder interactions with biological targets but enhance thermal stability .

Hydrogenation State: The tetrahydrobenzothiophene core in CAS 139950-90-6 increases conformational flexibility and solubility in nonpolar solvents compared to the fully aromatic target compound .

Physicochemical Properties

  • Solubility : The tert-butyl group enhances lipophilicity, reducing aqueous solubility compared to the thiazolone derivative (CAS 312607-49-1), which has polarizable sulfur and carbonyl groups .
  • In contrast, the tetrahydro analogue’s partial saturation may confer greater stability .

Research Findings and Challenges

  • Synthesis Challenges: The target compound’s synthesis requires careful optimization to avoid byproducts from steric hindrance, as noted in multicomponent reaction studies .

Biological Activity

Ethyl 2-amino-6-tert-butyl-1-benzothiophene-3-carboxylate (Et-ATB) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of Et-ATB, focusing on its potential therapeutic applications, mechanisms of action, and comparative studies with related compounds.

Chemical Structure and Properties

This compound has the molecular formula C15H23NO2SC_{15}H_{23}NO_2S and a molecular weight of 277.38 g/mol. Its structure features a benzothiophene core, which contributes to its reactivity and interaction with biological targets. The presence of the tert-butyl group at the 6-position enhances steric properties, while the amino and carboxylate groups are crucial for biological activity.

The biological activity of Et-ATB is attributed to its ability to interact with specific molecular targets through:

  • Hydrogen Bonding : The amino group can form hydrogen bonds with various biological macromolecules.
  • π-π Interactions : The benzothiophene core facilitates π-π interactions, which are essential for binding to enzymes and receptors.

These interactions can modulate enzyme activity or receptor interactions, leading to various biological effects, including antibacterial and antitumor activities .

Antibacterial Properties

Et-ATB has demonstrated significant antibacterial activity, particularly against biofilm formation in bacterial strains such as Escherichia coli. Studies indicate that modifications at the 6-position influence its antibacterial potency, with the tert-butyl group enhancing its efficacy compared to other analogs lacking this substitution .

Table 1: Antibacterial Activity of this compound

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
Et-ATBE. coli UTI8920 µM
ControlEC240 (Positive)10 µM

Antitumor Activity

Research has indicated that Et-ATB may also possess antitumor properties. It has been evaluated in various cancer cell lines, showing potential cytotoxic effects that warrant further investigation into its mechanism of action against tumor cells .

Case Studies

  • Study on Biofilm Formation : A study demonstrated that Et-ATB effectively inhibited biofilm formation in E. coli UTI89. The compound's ability to prevent pili formation was confirmed using hemagglutination assays, indicating its potential as an antivirulence agent .
  • Antitumor Evaluation : In vitro studies on cancer cell lines revealed that Et-ATB exhibited cytotoxicity at concentrations ranging from 50 µM to 200 µM, suggesting it could serve as a lead compound for developing new anticancer drugs .

Comparative Analysis with Related Compounds

This compound's unique structural features provide it with distinct biological activities compared to similar compounds:

Table 2: Comparison of Biological Activities

Compound NameStructural FeaturesBiological Activity
This compoundTert-butyl group presentStrong antibacterial activity
Ethyl 2-amino-1-benzothiophene-3-carboxylateNo tert-butyl groupWeaker antibacterial activity
Ethyl 2-amino-6-methyl-benzothiophene-3-carboxylateMethyl instead of tert-butylModerate antibacterial activity

Q & A

Q. What are the key steps in synthesizing Ethyl 2-amino-6-tert-butyl-1-benzothiophene-3-carboxylate?

The synthesis involves a multi-step protocol:

  • Core formation : Reacting 4-tert-butylcyclohexanone with ethyl cyanoacetate and elemental sulfur in ethanol under reflux, catalyzed by diethylamine.
  • Purification : Column chromatography using a heptane:ethyl acetate gradient (10:1 → 1:1) to isolate the product as a light yellow oil.
  • Characterization : IR spectroscopy confirms NH (3425 cm⁻¹), C=O (1657 cm⁻¹), and C-O (1241 cm⁻¹) stretches. 1^1H NMR (CD₃OD) reveals signals for the tert-butyl group (δ 1.34 ppm) and ethoxy moiety (δ 4.23 ppm) .

Q. Which spectroscopic methods are essential for confirming the structural integrity of this compound?

A combination of techniques is required:

  • IR spectroscopy : Identifies functional groups (e.g., NH, C=O).
  • NMR spectroscopy : 1^1H and 13^13C NMR provide detailed carbon-hydrogen frameworks, including tert-butyl and cyclohexane ring conformations.
  • Mass spectrometry : Validates molecular weight (277.39 g/mol) and fragmentation patterns .

Q. What are the critical physical properties documented for this compound?

  • Molecular formula : C₁₅H₁₉NO₂S.
  • CAS Registry Number : 438228-39-7.
  • Solubility : Typically soluble in dichloromethane, ethanol, and dimethyl sulfoxide (DMSO), though solvent optimization is recommended for specific applications .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and purity during synthesis?

Key considerations include:

  • Catalyst selection : Diethylamine enhances cyclocondensation efficiency compared to weaker bases.
  • Reaction time : Extended reflux durations (12–24 hours) ensure complete sulfur incorporation into the benzothiophene core.
  • Purification : Gradient elution in column chromatography minimizes co-elution of byproducts (e.g., unreacted ketone precursors) .

Q. What strategies resolve contradictions in NMR data between synthetic batches?

Discrepancies may arise from:

  • Solvent effects : Ensure consistent deuterated solvents (e.g., CD₃OD vs. DMSO-d₆) for reproducibility.
  • Dynamic exchange : Tert-butyl groups may exhibit conformational flexibility, leading to split signals; variable-temperature NMR can clarify exchange processes.
  • Impurity profiling : Use HPLC-MS to detect trace byproducts (e.g., oxidized sulfur species) .

Q. How does the tert-butyl substituent influence biological activity in target interaction studies?

The tert-butyl group enhances:

  • Hydrophobicity : Facilitates membrane penetration in cellular assays.
  • Steric effects : Modulates binding pocket interactions in enzymes (e.g., kinases).
  • Metabolic stability : Reduces oxidative degradation in pharmacokinetic studies. Molecular docking simulations (e.g., AutoDock Vina) can predict binding modes with proteins like cytochrome P450 .

Q. What methodological approaches are used to analyze structure-activity relationships (SAR) for benzothiophene derivatives?

SAR studies involve:

  • Analog synthesis : Systematic variation of substituents (e.g., replacing tert-butyl with cyclohexyl).
  • Biological assays : Measure IC₅₀ values in enzyme inhibition or cytotoxicity models.
  • Computational modeling : Density functional theory (DFT) calculates electronic parameters (e.g., HOMO-LUMO gaps) to correlate with activity .

Q. How can crystallographic data resolve ambiguities in molecular conformation?

Single-crystal X-ray diffraction:

  • Confirms bond lengths/angles (e.g., C-S bond: ~1.74 Å).
  • Reveals intermolecular interactions (e.g., hydrogen bonding between NH and carboxylate groups).
  • Validates tert-butyl group orientation relative to the benzothiophene plane. SHELXL refinement tools are recommended for high-resolution data .

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